molecular formula C14H15NO3 B1185269 2-(3,4-Dimethoxyphenoxy)phenylamine

2-(3,4-Dimethoxyphenoxy)phenylamine

Cat. No.: B1185269
M. Wt: 245.278
InChI Key: ULVDYFPOYWXYMC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenoxy)phenylamine is a phenylamine derivative characterized by an aniline group (-NH₂) attached to a benzene ring, which is further linked via an oxygen atom to a second benzene ring substituted with methoxy groups at the 3- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Potential applications include its use as a precursor for bioactive molecules or optoelectronic materials, though further pharmacological validation is required .

Properties

IUPAC Name

2-(3,4-dimethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-16-13-8-7-10(9-14(13)17-2)18-12-6-4-3-5-11(12)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDYFPOYWXYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294636
Record name 2-(3,4-Dimethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640766-60-5
Record name 2-(3,4-Dimethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640766-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Compounds:

  • (3,4-Dimethyl)phenylamine
  • (3,4-Methylenedioxy)phenylamine
  • (4-Bromo-3-methyl)phenylamine

Comparison:

Property This compound (3,4-Dimethyl)phenylamine (3,4-Methylenedioxy)phenylamine
Substituents 3,4-Dimethoxyphenoxy 3,4-Dimethyl 3,4-Methylenedioxy
Electronic Effects Electron-donating (methoxy) Electron-donating (methyl) Electron-withdrawing (dioxy)
Bioactivity Not reported Potent Nrf2 activation Moderate Nrf2 activation
Applications Research compound Angucyclinone precursor Polyketide derivatization

Key Findings :

  • Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, demonstrate enhanced bioactivity in nuclear factor erythroid 2-related factor 2 (Nrf2) transcription activation compared to monosubstituted analogs .
  • Methoxy groups in this compound may improve metabolic stability compared to methyl or bromo substituents due to reduced oxidative susceptibility .

3,4-Dimethoxyphenethylamine

Key Compound: 3,4-Dimethoxyphenethylamine

Property This compound 3,4-Dimethoxyphenethylamine
Backbone Phenylamine (aniline derivative) Phenethylamine
Substituents 3,4-Dimethoxyphenoxy 3,4-Dimethoxy
Lipophilicity (LogP) Higher (phenoxy linkage) Moderate (ethylamine chain)
Bioactivity Not reported Dopamine analog; potential psychoactive effects
Applications Material science Pharmaceutical intermediate

Key Findings :

  • 3,4-Dimethoxyphenethylamine is structurally analogous to dopamine but lacks receptor affinity due to methoxy substitution replacing hydroxyl groups .

Phenoxy-Containing Derivatives

Key Compounds:

  • Lignin Model Compounds (e.g., 3-hydroxy-1-(3,4-dimethoxyphenoxy)-propanone)
  • 2-(3,4-Dichlorophenoxy)ethanamine
Property This compound Lignin Model Compound 2-(3,4-Dichlorophenoxy)ethanamine
Substituents 3,4-Dimethoxy 3,4-Dimethoxy 3,4-Dichloro
Electronic Effects Electron-donating Electron-donating Electron-withdrawing
Reactivity Stabilizes radical intermediates Undergoes photoelectrochemical oxidation Enhanced electrophilicity
Applications Research compound Kinetic studies of lignin Agrochemical intermediates

Key Findings :

  • Methoxy groups in phenoxy derivatives enhance electron density, facilitating stabilization during photoelectrochemical reactions .
  • Chloro substituents in 2-(3,4-dichlorophenoxy)ethanamine increase electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy analogs .

Dopamine and Derivatives

Key Compounds: Dopamine HCl

Property This compound Dopamine HCl
Substituents 3,4-Dimethoxy 3,4-Dihydroxy
Solubility Low (lipophilic) High (hydrophilic)
Receptor Interaction Not reported Dopamine receptor agonist
Stability Oxidatively stable Prone to oxidation

Key Findings :

  • Methoxy substitution in this compound reduces polarity compared to dopamine, limiting aqueous solubility but improving stability .
  • Dopamine’s hydroxyl groups are critical for receptor binding, whereas methoxy analogs like the target compound lack this functionality .

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